molecular formula C10H16N6 B2526202 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-16-6

3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2526202
CAS No.: 899730-16-6
M. Wt: 220.28
InChI Key: JESIYIKXVCBUKD-UHFFFAOYSA-N
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Description

3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a high-purity chemical compound intended for research and development applications. This substance is part of the triazolo[4,5-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Derivatives of the triazolo[4,5-d]pyrimidine core have demonstrated significant research value across multiple therapeutic areas. Patented compounds within this chemical family have been investigated as antagonists for purine receptors, suggesting potential applications in research related to disorders of the central nervous system, such as Parkinson's disease, Huntington's chorea, and dyskinesias . Furthermore, structurally similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been designed with high affinity for the type-2 cannabinoid (CB2) receptor, indicating their utility in immunological and inflammatory research . The core structure is also subject to transformations like the Dimroth Rearrangement, which is a valuable tool for synthesizing a wide range of biologically active heterocyclic compounds, including kinase inhibitors . The mechanism of action for this compound class is target-dependent. It may function by modulating receptor activity or inhibiting key enzymes. As a building block, this compound offers researchers a versatile intermediate for further chemical exploration and the development of novel biologically active molecules. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

IUPAC Name

3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIYIKXVCBUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its potential as an anticancer agent . Research indicates that derivatives of triazolo-pyrimidines exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

  • A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating significant potency compared to conventional chemotherapeutics. This suggests that the triazolo-pyrimidine scaffold may enhance the cytotoxic effects against various malignancies.

Anticonvulsant Properties

The triazole nucleus has also been investigated for its potential anticonvulsant activity . Certain derivatives have shown promise in protecting against seizures induced by pentylenetetrazole (PTZ).

Evaluation

Studies have indicated that specific dosages of triazole derivatives can significantly reduce seizure activity in animal models, suggesting their utility as anticonvulsant agents.

Enzyme Inhibition

Another critical application involves the inhibition of specific enzymes that play pivotal roles in various biological processes:

  • Cyclin-Dependent Kinase Inhibition : By inhibiting CDK2, these compounds can disrupt cell cycle progression, making them potential candidates for cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValueMechanism of Action
Anticancer1,2,3-Triazole-containing hybrids0.43 µMInduction of apoptosis via ROS accumulation
AnticonvulsantTriazole derivativesVariesProtection against PTZ-induced seizures
Enzyme InhibitionCDK2 inhibitorsVariesInhibition of cell cycle progression

Structural Overview

The compound features a complex structure with a triazolo-pyrimidine moiety and an isobutyl group. The presence of these functional groups is significant as they are often associated with various pharmacological activities.

Future Research Directions

Future investigations should focus on:

  • Pharmacokinetics and Metabolism : Understanding how the compound is metabolized and its bioavailability will be crucial for developing effective therapeutic strategies.
  • Broader Biological Activities : Exploring other potential biological activities beyond anticancer and anticonvulsant effects could unveil new therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name N3 Substituent C7 Substituent C5 Substituent Key Properties/Activities References
3-Ethyl-N-isobutyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl Isobutylamine H Moderate lipophilicity; antiplatelet potential (analogous to ticagrelor derivatives)
Ticagrelor Cyclopentyl (1R,2S)-cyclopropylamine Propylthio FDA-approved antiplatelet agent; P2Y12 inhibition
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Cyclopropylamine Propylthio Enhanced selectivity for kinase targets; improved metabolic stability
3-Cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Cyclopropyl NH2 H Reduced steric bulk; potential antiviral activity
N-[2-(1H-Indol-1-yl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine Methyl Indole-ethylamine H Enhanced CNS penetration due to indole moiety

Pharmacokinetic Considerations

  • Metabolic Stability : Ethyl and isobutyl groups are less susceptible to oxidative metabolism than benzyl substituents, which undergo rapid CYP450-mediated degradation .

Emerging Therapeutic Roles

  • Oncology : Dual EZH2/HDAC inhibitors derived from triazolopyrimidines show promise in epigenetic regulation, with IC50 values <100 nM in hematological cancer models .
  • Antimicrobial Agents : Thioether-containing derivatives (e.g., 5-(propylthio)) exhibit broad-spectrum antibacterial activity, likely due to thiol-disulfide interactions with microbial enzymes .

Biological Activity

The compound 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a triazolo-pyrimidine core structure, which is known for its diverse biological activities. The specific structural formula is as follows:

C11H15N5\text{C}_{11}\text{H}_{15}\text{N}_5

This structure contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can inhibit the proliferation of various cancer cell lines. For example:

  • MDA-MB-231 (Breast Cancer) : IC50 values observed in related studies ranged from 2.43 to 7.84 µM.
  • HepG2 (Liver Cancer) : IC50 values were reported between 4.98 and 14.65 µM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, enhancing apoptosis in cancer cells through caspase activation and morphological changes at low concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidines has also been documented. For instance, compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokine production and modulate pathways such as NF-κB and MAPK signaling. In vitro studies have shown that certain derivatives can effectively reduce inflammation markers at concentrations below 50 µM .

The mechanisms through which 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its biological effects include:

  • Inhibition of Kinases : Some studies suggest that this compound may inhibit key kinases involved in cancer progression and inflammation, such as mTOR and PI3K pathways .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in specific cancer cell lines, leading to reduced cellular proliferation.
  • Apoptosis Induction : Through the activation of apoptotic pathways, including caspase cascades, it promotes programmed cell death in malignant cells.

Case Studies

Several case studies highlight the efficacy of triazolopyrimidine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative exhibited significant growth inhibition with an IC50 of 5 µM. Apoptosis assays indicated enhanced caspase activity and morphological changes consistent with apoptosis.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, a related compound reduced TNF-alpha levels significantly at doses as low as 10 µM.

Data Summary

The following table summarizes key findings related to the biological activity of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its analogs:

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerMDA-MB-2312.43 - 7.84Microtubule destabilization
AnticancerHepG24.98 - 14.65Apoptosis induction
Anti-inflammatoryLPS-induced inflammation<50NF-kB pathway inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include alkylation of the triazole nitrogen with ethyl groups and coupling with isobutylamine derivatives. Reaction conditions (e.g., 60–80°C in DMF or dichloromethane) and catalysts (e.g., palladium for cross-couplings) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity. HRMS and ¹H/¹³C NMR confirm structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., ethyl group at δ ~1.3 ppm, isobutyl protons at δ ~2.1–2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 289.18) .
  • X-ray Crystallography : Resolves 3D conformation of the triazolopyrimidine core and substituent orientations .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems?

  • Target Interaction : The triazolopyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like kinases or adenosine receptors. For example, similar compounds (e.g., vipadenant) antagonize adenosine A2A receptors .
  • Experimental Validation : Use radioligand binding assays (e.g., ³H-adenosine displacement) and enzymatic inhibition studies (IC₅₀ determination via fluorescence-based assays) .

Q. How do structural modifications (e.g., ethyl vs. isobutyl groups) affect bioactivity?

  • SAR Insights :

SubstituentActivity TrendExample Reference
Ethyl (R1)Enhances metabolic stability
Isobutyl (R2)Increases lipophilicity and membrane permeability
  • Testing : Compare logP (via HPLC) and cytotoxicity (MTT assay) across analogs .

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using a reference inhibitor (e.g., staurosporine) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methods :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and identify metabolites .

Methodological Challenges and Solutions

Q. What strategies improve selectivity for target enzymes over off-target proteins?

  • Approach :

  • Computational Docking : Model interactions with target vs. homologous enzymes (e.g., using AutoDock Vina) to guide substituent optimization .
  • Selectivity Screening : Profile against panels of related kinases or receptors (e.g., Eurofins KinaseProfiler™) .

Q. How can in silico models predict pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • MD Simulations : Assess binding dynamics (e.g., RMSD plots) for triazolopyrimidine-enzyme complexes .

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